4-cyano-N-(4-fluorophenyl)benzamide
Description
4-Cyano-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a cyano group at the para position of the benzoyl ring and a fluorine atom at the para position of the aniline moiety. For instance, N-(4-fluorophenyl)benzamide (CAS: 366-75-6) shares the 4-fluorophenyl group but lacks the cyano substituent .
Properties
IUPAC Name |
4-cyano-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTOPALZRCUCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-fluorophenyl)benzamide typically involves the reaction of 4-fluoroaniline with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for 4-cyano-N-(4-fluorophenyl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Produces corresponding oxides or carboxylic acids.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-(4-fluorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorophenyl moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 4-Cyano-N-(2-Fluorophenyl)benzamide
The positional isomer 4-cyano-N-(2-fluorophenyl)benzamide (C₁₄H₉FN₂O, MW: 240.23 g/mol) differs in the fluorine substituent's position (ortho vs. para). Key structural features include:
- Molecular Geometry: A planar benzamide core with a cyano group at the benzoyl para position and fluorine at the aniline ortho position .
- Bonding : The compound exhibits 28 bonds, including aromatic rings, a nitrile group, and a secondary amide .
- Electronic Effects : The ortho-fluorine may induce steric hindrance and alter electronic distribution compared to the para-fluorine isomer, affecting intermolecular interactions and crystal packing.
Table 1: Comparative Data for Fluorophenyl-Benzamide Derivatives
*Estimated properties based on analogs.
Substituent Variation: Halogens and Functional Groups
- 4-Bromo-N-(2-nitrophenyl)benzamide: This analog replaces fluorine with bromine and introduces a nitro group.
- 4-Chloro-N-(2-methoxyphenyl)benzamide : The chloro and methoxy substituents alter electronic properties. Chlorine’s electronegativity may increase acidity, while methoxy groups donate electron density, affecting solubility .
- 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide: Amino groups introduce basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing cyano group .
Physicochemical Properties
- Boiling Point and Solubility: The hydroxyl analog 4-cyano-N-(4-hydroxyphenyl)benzamide has a boiling point of 383.2°C, attributed to hydrogen bonding from the hydroxyl group . The cyano group likely reduces solubility in polar solvents compared to amino or hydroxyl analogs.
- Acidity (pKa): The hydroxyl derivative’s pKa of 9.86 suggests moderate acidity, whereas the cyano group in 4-cyano-N-(4-fluorophenyl)benzamide may lower the pKa of adjacent protons due to electron withdrawal.
Implications for Drug Design and Material Science
- Bioactivity: Benzamide derivatives are explored for sulfonamide-like bioactivity, particularly in antimicrobial and enzyme inhibition contexts . The cyano group may enhance binding to electron-deficient biological targets.
- Material Properties: The planar structure and strong dipole moments (from cyano and fluorine) could make 4-cyano-N-(4-fluorophenyl)benzamide suitable for liquid crystals or organic semiconductors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
